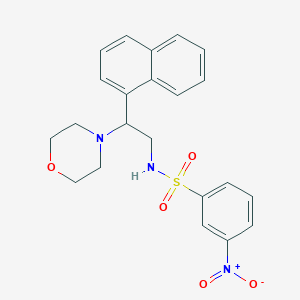

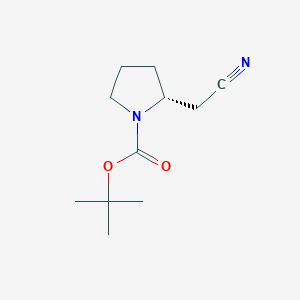

(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

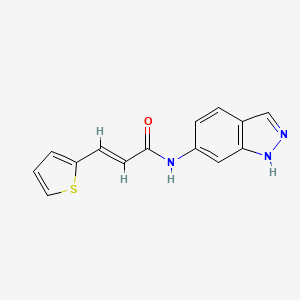

“®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 201039-13-6 . It has a molecular weight of 210.28 . The IUPAC name for this compound is tert-butyl (2R)-2-(cyanomethyl)-1-pyrrolidinecarboxylate .

Physical and Chemical Properties This compound is a liquid at room temperature . It has a boiling point of 327.375°C at 760 mmHg . The compound should be stored at 4°C .

Scientific Research Applications

Organic Synthesis and Drug Development

®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate: serves as a versatile scaffold in organic synthesis and drug discovery . Researchers have explored its potential as a building block for creating novel molecules with specific biological activities. By strategically modifying its structure, scientists can design new compounds for drug candidates, agrochemicals, or materials.

Imidazo [1,2-a]pyrazine Derivatives

Imidazo [1,2-a]pyrazine, a related compound, has garnered significant interest due to its diverse biological activities. Researchers have synthesized derivatives of this scaffold, including those containing the ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate moiety. These derivatives exhibit promising properties as potential anticancer agents, antimicrobial compounds, and more .

Chiral Pyrrolidine Functionalization

The chiral nature of pyrrolidine-based compounds opens up exciting possibilities. For instance, researchers have functionalized pyrrolidine rings with various substituents, including the ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate group. These chiral derivatives can act as catalysts in asymmetric reactions, enabling the synthesis of enantioenriched molecules .

Catalysis and Carbonate Formation

The compound’s unique structure may find applications in catalysis. For example, open Zn(II) sites have been efficient catalysts for CO2 cyclic addition. In situ formation of epoxy compounds followed by their conversion into chiral cyclic carbonates using ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate derivatives could be an interesting avenue for research .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, which indicates that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name |

tert-butyl (2R)-2-(cyanomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNDDHMLFYORQI-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2765051.png)

![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)

![ethyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B2765060.png)

![Allyl 5-(4-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765064.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2765066.png)